molecular formula C10H9BrN4OS B5774372 1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone

1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone

Cat. No.: B5774372
M. Wt: 313.18 g/mol
InChI Key: STQRNSNNROBPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is a useful research compound. Its molecular formula is C10H9BrN4OS and its molecular weight is 313.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.96804 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticholinesterase Activities

1-(4-Bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone and its derivatives have been studied for their potential anticholinesterase activities. Derivatives of this compound showed inhibitory effects on acetylcholinesterase (AChE), with some demonstrating significant inhibition percentages. This suggests their potential application in treating diseases associated with cholinesterase inhibition, such as Alzheimer's disease (Mohsen et al., 2014).

Anticandidal Activity and Cytotoxicity

These compounds have also been evaluated for their anticandidal activity and cytotoxic effects. Some derivatives exhibited potent anticandidal agents with weak cytotoxicities, indicating their potential as safe and effective treatments for fungal infections (Kaplancıklı et al., 2014).

Antituberculosis Potential

Research into 3-heteroarylthioquinoline derivatives, synthesized from this compound, showed promising activity against Mycobacterium tuberculosis. This indicates potential applications in developing new antituberculosis drugs (Chitra et al., 2011).

Anti-Breast Cancer Agents

In the context of cancer research, derivatives of this compound have been explored as potential anti-breast cancer agents. These compounds demonstrated promising antitumor activities against MCF-7 tumor cells in preliminary studies (Mahmoud et al., 2021).

Properties

IUPAC Name

1-(4-bromophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4OS/c1-15-10(12-13-14-15)17-6-9(16)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQRNSNNROBPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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